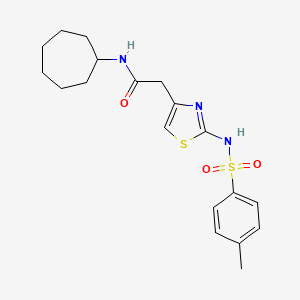

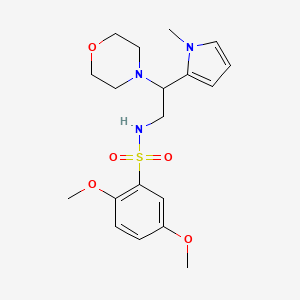

![molecular formula C17H21N3O4 B2858995 tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate CAS No. 1788557-90-3](/img/structure/B2858995.png)

tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule with a molecular formula of C19H28N2O4 . It contains a tert-butyl group attached to a carbamate group, which is further connected to a 1H-pyrazol-4-yl group. The pyrazolyl group is substituted at the 1-position with a 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several cyclic and acyclic components. The 2,3-dihydrobenzo[b][1,4]dioxin-2-yl group is a cyclic structure containing oxygen atoms, while the 1H-pyrazol-4-yl group is a five-membered ring containing two nitrogen atoms . The tert-butyl group is an acyclic structure attached to the carbamate group .Scientific Research Applications

Synthesis and Structural Analysis

- Studies on carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, highlight the importance of these compounds in understanding the interplay of strong and weak hydrogen bonds in crystal structures. These insights are crucial for designing materials with specific molecular architectures and properties (Das et al., 2016).

Chemical Synthesis Techniques

- The development of tert-butyl peroxybenzoate-promoted α-methylation of 1,3-dicarbonyl compounds demonstrates the versatility of tert-butyl derivatives in synthetic organic chemistry. Such techniques enable the efficient production of α-methyl derivatives, expanding the toolkit for chemical synthesis (Guo et al., 2014).

Medicinal Chemistry and Drug Design

- Research into derivatives of tert-butyl carbamates also touches on medicinal chemistry, where these compounds serve as intermediates or active agents in the development of potential therapeutic agents. The synthesis and characterization of novel compounds, such as tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, contribute to the discovery of new drugs with specific biological activities (Liu et al., 2012).

Advanced Material Research

- The exploration of tert-butyl derivatives in the context of advanced materials is evidenced by the synthesis and application of compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate. These studies often focus on the unique properties imparted by the tert-butyl group, such as stability or reactivity, which are essential for developing new materials with tailored characteristics (Baillargeon et al., 2017).

Safety and Hazards

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets.

properties

IUPAC Name |

tert-butyl N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-17(2,3)24-16(21)19-12-8-18-20(9-12)10-13-11-22-14-6-4-5-7-15(14)23-13/h4-9,13H,10-11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIMLMLFFRUMOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

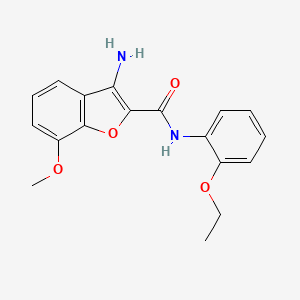

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2858914.png)

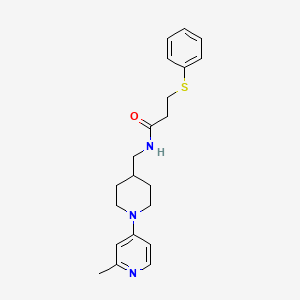

![4-chloro-N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2858915.png)

![N-(4-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2858916.png)

![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2858924.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2858927.png)

![Ethyl 6-[[4-(hydroxymethyl)triazol-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2858932.png)

![[2,2'-Bipyridin]-5-amine](/img/structure/B2858934.png)